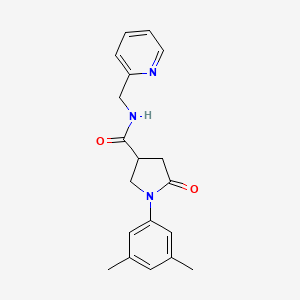
N-(2-methylbutan-2-yl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylbutan-2-yl)-2-phenylbutanamide is an organic compound with a complex structure that includes both aliphatic and aromatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbutan-2-yl)-2-phenylbutanamide typically involves the reaction of 2-methylbutan-2-amine with 2-phenylbutanoic acid. The reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve an inert atmosphere and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbutan-2-yl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(2-methylbutan-2-yl)-2-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-methylbutan-2-yl)-2-phenylbutanamide involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate biochemical pathways related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroximino-2-methylbutan-2-yl)methylamine: This compound has a similar structure but includes a hydroximino group.
2-methylbutan-2-amine: A simpler compound with a similar aliphatic chain but lacking the aromatic component.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-(2-methylbutan-2-yl)-2-phenylbutanamide |
InChI |
InChI=1S/C15H23NO/c1-5-13(12-10-8-7-9-11-12)14(17)16-15(3,4)6-2/h7-11,13H,5-6H2,1-4H3,(H,16,17) |
InChI Key |
QLDHXRYYDTVVOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-{6-[(3-oxopiperazino)carbonyl]-1,3-benzothiazol-2-yl}-1-benzenesulfonamide](/img/structure/B11166023.png)
![N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11166029.png)
![N-[(naphthalen-2-yloxy)acetyl]-L-methionine](/img/structure/B11166037.png)
![1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenylmethanesulfonyl-ethanone](/img/structure/B11166038.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B11166040.png)
![N-[4-(dimethylamino)phenyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide](/img/structure/B11166044.png)
![4,8,8-trimethyl-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B11166045.png)
![1-(3,4-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166049.png)
![3-(benzylsulfonyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11166055.png)
![6-ethyl-4-phenyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11166057.png)

![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166065.png)


